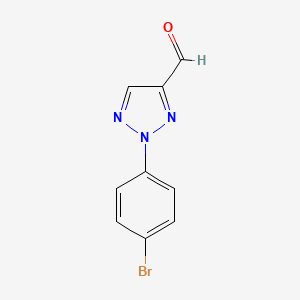![molecular formula C14H11NO3S B13572607 Benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]- CAS No. 36800-94-9](/img/structure/B13572607.png)
Benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]- is an organic compound with a complex structure that includes a benzonitrile core substituted with a 4-methylphenyl group and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]- can be achieved through several methods. One common approach involves the reaction of benzonitrile with 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
Benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]- involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The nitrile group can participate in coordination with metal ions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler structure without the sulfonyl and 4-methylphenyl groups.
4-Methylbenzonitrile: Lacks the sulfonyl group.
Benzonitrile, 2-sulfonyl: Lacks the 4-methylphenyl group.
Uniqueness
Benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]- is unique due to the presence of both the sulfonyl and 4-methylphenyl groups, which confer distinct chemical properties and reactivity patterns. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
36800-94-9 |
|---|---|
Molecular Formula |
C14H11NO3S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
(2-cyanophenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H11NO3S/c1-11-6-8-13(9-7-11)19(16,17)18-14-5-3-2-4-12(14)10-15/h2-9H,1H3 |
InChI Key |
WHVVKGYVTVDHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B13572573.png)
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572580.png)




![{7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13572597.png)

